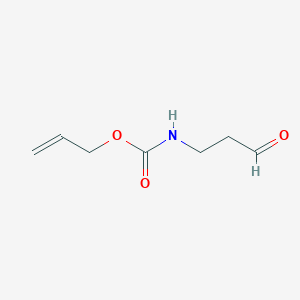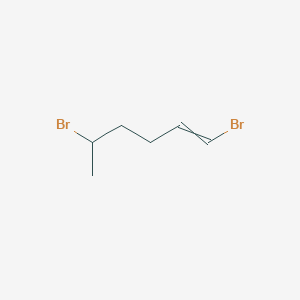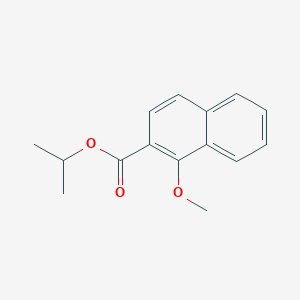
Prop-2-en-1-yl (3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
allyl (3-oxopropyl)carbamate , has the chemical formula C7H11NO3. It is a compound with interesting properties and applications.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of allylamine with ethyl chloroformate (ClCOOEt) under basic conditions. The reaction proceeds as follows:
Allylamine+Ethyl Chloroformate→Prop-2-en-1-yl (3-oxopropyl)carbamate
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine or sodium bicarbonate) as a catalyst.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar principles. specific industrial processes and conditions may vary.
Chemical Reactions Analysis
Reactivity: Prop-2-en-1-yl (3-oxopropyl)carbamate can undergo various reactions:
Hydrolysis: The compound can be hydrolyzed to yield allylamine and the corresponding carbamic acid.
Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Ethyl Chloroformate: Used for carbamate formation.
Triethylamine: Often employed as a base in the synthesis.
Hydrochloric Acid (HCl): Used for hydrolysis.
Major Products: The major product of the reaction between allylamine and ethyl chloroformate is this compound itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its reactivity and functional groups.
Pesticide Development: Carbamates are used as insecticides and herbicides.
Polymer Chemistry: For modifying polymer surfaces.
Mechanism of Action
The exact mechanism of action depends on the specific application. In medicinal contexts, it may interact with enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Prop-2-en-1-yl (3-oxopropyl)carbamate shares similarities with other carbamates, such as N-(Prop-2-en-1-yl)acetamide (CAS Number: 692-33-1). its unique structure sets it apart.
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Properties
CAS No. |
164532-49-4 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
prop-2-enyl N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C7H11NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,5H,1,3-4,6H2,(H,8,10) |
InChI Key |
ZXJDQMLKHHAXMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)


![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)


![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
